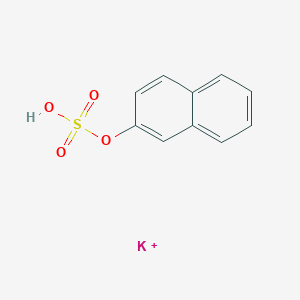

2-Naphthyl sulfate potassium salt

説明

特性

CAS番号 |

1733-89-7 |

|---|---|

分子式 |

C10H8KO4S |

分子量 |

263.33 g/mol |

IUPAC名 |

potassium;naphthalen-2-yl sulfate |

InChI |

InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |

InChIキー |

KPQVGLIXPMOHMI-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)[O-].[K+] |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)O.[K] |

他のCAS番号 |

21409-32-5 1733-89-7 |

ピクトグラム |

Irritant |

関連するCAS |

13146-59-3 (Parent) |

同義語 |

2-naphthol sulfate 2-naphthyl sulfate 2-naphthyl sulfate, potassium salt 2-naphthyl sulfate, sodium salt |

製品の起源 |

United States |

Synthetic Methodologies and Chemoenzymatic Preparation of 2 Naphthyl Sulfate Potassium Salt

Established Chemical Synthesis Routes

Conventional chemical synthesis of 2-naphthyl sulfate (B86663) potassium salt is centered around the sulfation of 2-naphthol (B1666908). This process can be accomplished using a variety of sulfonating agents and is followed by neutralization and salt formation.

The core of the chemical synthesis lies in the reaction of 2-naphthol with a suitable sulfonating agent. This reaction is a type of electrophilic aromatic substitution on the naphthol ring, or a direct sulfation of the hydroxyl group. Common sulfonating agents include concentrated sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), chlorosulfonic acid, and sulfur trioxide complexes, such as the sulfur trioxide-pyridine complex. nih.govorgsyn.org

The reaction with sulfuric acid or oleum can lead to the formation of naphthalenesulfonic acids, where the sulfo group attaches directly to the carbon skeleton of the naphthalene (B1677914) ring, in addition to the desired sulfate ester. acs.orggoogle.com The position of sulfonation is highly dependent on reaction conditions such as temperature. For instance, sulfonation of naphthalene at lower temperatures tends to favor the formation of the 1-sulfonic acid isomer, while higher temperatures favor the 2-isomer. patsnap.com In the case of 2-naphthol, reaction with sulfur trioxide can yield a mixture of sulfonic acids. google.com

A more direct route to the sulfate ester involves the use of reagents like chlorosulfonic acid or a sulfur trioxide-pyridine complex. These reagents react with the hydroxyl group of 2-naphthol to form the sulfate ester. nih.govmdpi.com The reaction with chlorosulfonic acid proceeds with the elimination of hydrogen chloride. The sulfur trioxide-pyridine complex is a milder and more selective reagent, often used to avoid side reactions. nih.govresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-naphthyl sulfate. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants.

For sulfonation with sulfuric acid, controlling the temperature is critical to influence the isomeric ratio of the resulting sulfonic acids. acs.orgresearchgate.net In the synthesis of Schaeffer's acid (2-naphthol-6-sulfonic acid), a conventional batch process using sulfuric acid or oleum can take several hours at elevated temperatures to achieve a conversion of around 75%. acs.org

The use of inert organic solvents like tetrachloroethane can be employed when using sulfur trioxide gas as the sulfonating agent. This allows for better temperature control and can lead to high yields of the corresponding sulfonic acid. mdpi.com The choice of solvent can also influence the outcome of the reaction.

The stoichiometry of the reactants is another important factor. An excess of the sulfonating agent can lead to the formation of di- or tri-sulfonated products, thus reducing the yield of the desired monosubstituted product. mdpi.com

Table 1: Optimization of Chemical Synthesis Conditions for Sulfated Naphthol Derivatives

| Parameter | Condition | Effect on Yield and Purity |

| Sulfonating Agent | Sulfuric Acid/Oleum | Can lead to a mixture of sulfonic acid isomers and requires careful temperature control. acs.orggoogle.com |

| Chlorosulfonic Acid | Direct sulfation of the hydroxyl group, but can be aggressive. nih.govmdpi.com | |

| SO3-Pyridine Complex | Milder and more selective, often leading to higher purity. nih.govresearchgate.net | |

| Temperature | Varies (e.g., 0-40 °C for SO3 in tetrachloroethane) | Influences the rate of reaction and the formation of isomers and byproducts. mdpi.com |

| Solvent | Inert solvents (e.g., tetrachloroethane, pyridine) | Can improve solubility of reactants and control reaction temperature. mdpi.comresearchgate.net |

| Reactant Ratio | Near stoichiometric | Avoids the formation of polysulfonated byproducts. mdpi.com |

Once the 2-naphthyl sulfate has been synthesized, the next step is its conversion to the potassium salt. This is typically achieved by neutralization of the acidic sulfate ester with a potassium base, such as potassium hydroxide (B78521) or potassium carbonate. nihs.go.jpgoogle.comsciencemadness.orgquora.com The potassium salt is generally less soluble in the reaction medium than the corresponding sodium or ammonium (B1175870) salts, which facilitates its precipitation and purification.

The purification of the potassium salt can be carried out by recrystallization from a suitable solvent, often a mixture of water and an organic solvent like ethanol. The process of "salting out," where a high concentration of a potassium salt like potassium chloride is added to the solution, can also be used to induce precipitation of the desired product.

Exploration of Alternative and Green Synthesis Approaches

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency.

One such approach is the use of microwave-assisted synthesis. Microwave irradiation has been shown to significantly accelerate the sulfonation of 2-naphthol with sulfuric acid, leading to shorter reaction times and potentially higher conversions with less acid consumption compared to conventional heating methods. acs.orgresearchgate.netacs.org This technique offers a more energy-efficient and rapid route to sulfated naphthol derivatives. acs.org

Solvent-free reaction conditions are another hallmark of green chemistry. While not specifically detailed for 2-naphthyl sulfate, the solvent-free synthesis of related compounds like aryl tosylates under microwave activation suggests a promising avenue for exploration. researchgate.net

The use of solid acid catalysts is also being investigated as a greener alternative to liquid acids like sulfuric acid, as they can be more easily separated from the reaction mixture and potentially reused.

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis and biocatalysis offer a highly selective and environmentally benign alternative to traditional chemical methods for the production of 2-naphthyl sulfate. These methods utilize enzymes, either in isolated form or within whole microbial cells, to catalyze the sulfation reaction.

The key enzymes in this process are sulfotransferases (SULTs), particularly arylsulfate sulfotransferases (ASTs). nih.govnih.govresearchgate.net These enzymes catalyze the transfer of a sulfonate group from a donor molecule to the hydroxyl group of an acceptor molecule, such as 2-naphthol.

A commonly used sulfate donor in these enzymatic reactions is p-nitrophenyl sulfate (pNPS). nih.govnih.govresearchgate.netnih.gov The transfer of the sulfate group from pNPS to 2-naphthol results in the formation of 2-naphthyl sulfate and p-nitrophenol. The progress of the reaction can be conveniently monitored by measuring the formation of the colored p-nitrophenolate anion. nih.gov

The reaction conditions for enzymatic sulfation, such as pH and temperature, need to be optimized to ensure the stability and activity of the enzyme. nih.gov Biocatalytic reactions are typically carried out in aqueous buffer solutions under mild conditions, which minimizes the formation of byproducts and simplifies the purification process. nih.govnih.gov

Recent research has focused on identifying and characterizing new arylsulfate sulfotransferases from various microbial sources to expand the toolbox of available biocatalysts for sulfation reactions. nih.gov These enzymes can exhibit different substrate specificities and reaction kinetics, offering the potential to tailor the biocatalyst to a specific application.

Table 2: Comparison of Synthetic Methodologies for 2-Naphthyl Sulfate

| Methodology | Key Features | Advantages | Disadvantages |

| Chemical Synthesis | Use of strong sulfonating agents (H2SO4, SO3 complexes). nih.govmdpi.com | Well-established, scalable. | Harsh reaction conditions, potential for byproduct formation, use of hazardous reagents. acs.orggoogle.commdpi.com |

| Green Synthesis | Microwave-assisted reactions, potential for solvent-free conditions. acs.orgresearchgate.net | Reduced reaction times, lower energy consumption, less waste. acs.orgresearchgate.netacs.org | May require specialized equipment, optimization of conditions needed. |

| Chemoenzymatic Synthesis | Use of arylsulfate sulfotransferases and a sulfate donor (e.g., pNPS). nih.govnih.govresearchgate.net | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme cost and stability can be a factor, may be less scalable than chemical methods. |

Biochemical and Enzymatic Transformations of 2 Naphthyl Sulfate Potassium Salt

Investigation of Sulfatase Enzyme Activity and Specificity

Sulfatases are a family of enzymes responsible for hydrolyzing sulfate (B86663) esters, playing a critical role in various biological processes, including hormone regulation and the degradation of complex macromolecules. researchgate.net 2-Naphthyl sulfate is frequently used as a chromogenic substrate to detect and quantify the activity of these enzymes. labshake.com

Mechanistic Elucidation of Sulfate Ester Hydrolysis

The hydrolysis of aryl sulfate esters like 2-naphthyl sulfate by sulfatases is a well-studied enzymatic reaction. Type I sulfatases, for instance, catalyze this reaction through a mechanism involving the cleavage of the S–O bond. figshare.comunimelb.edu.au A key feature of the active site of these enzymes is a unique, post-translationally modified formylglycine (FGly) residue, which is essential for catalysis. figshare.comunimelb.edu.au

The proposed mechanism for the native sulfatase activity involves a nucleophilic attack on the sulfur atom of the sulfate group. researchgate.net In the arylsulfatase from Pseudomonas aeruginosa, it is suggested that a histidine residue acts as a base to activate a geminal diol, which then serves as the nucleophile. researchgate.net The reaction proceeds with the departure of the naphtholate leaving group and the subsequent regeneration of the enzyme's active site. researchgate.net

Kinetic isotope effect studies on the hydrolysis of similar aryl sulfate esters are consistent with a dissociative, SN1-type mechanism involving a sulfuryl (SO₃) intermediate, rather than an associative SN2-type mechanism. figshare.comnih.gov This mechanistic understanding is crucial for designing specific inhibitors and for comprehending the enzyme's catalytic power.

Comparative Enzymatic Kinetics of Sulfatase Isoforms

Different sulfatase isoforms exhibit varying degrees of activity and specificity towards substrates like 2-naphthyl sulfate. These enzymes are found in various cellular compartments and tissues, where they perform distinct physiological functions. nih.gov Lysosomal sulfatases, for example, are involved in the catabolism of sulfated macromolecules, while other sulfatases located on the cell surface can modulate signaling pathways by remodeling the sulfation state of molecules like heparan sulfate proteoglycans. nih.gov

The substrate specificity of each sulfatase is a defining characteristic, with each enzyme typically recognizing specific sulfated epitopes. nih.gov While detailed comparative kinetic data for various isoforms using 2-naphthyl sulfate is dispersed across numerous studies, it is established as a general substrate for arylsulfatases. Assays often utilize p-nitrocatechol sulfate or p-nitrophenyl sulfate, but 2-naphthyl sulfate is also employed, where its hydrolysis releases 2-naphthol (B1666908) that can be coupled to a chromogenic reagent for detection. labshake.comsigmaaldrich.com The differences in kinetic parameters (Km and Vmax) among isoforms reflect their adaptation to specific physiological substrates and roles.

Substrate Selectivity Studies with Naphthyl Sulfate Isomers

The selectivity of sulfotransferases and sulfatases is often studied by comparing the metabolism of structural isomers, such as 1-naphthol (B170400) and 2-naphthol, and their corresponding sulfates. nih.govresearchgate.net Human sulfotransferase SULT1A1, for example, shows a clear preference for certain substrates. nih.gov While detailed comparative studies on the hydrolysis of 1-naphthyl sulfate versus 2-naphthyl sulfate by various sulfatase isoforms are specific, the structural difference between the two isomers is sufficient to cause significant variations in binding affinity and catalytic rates.

The position of the sulfate group on the naphthalene (B1677914) ring influences its interaction with the enzyme's active site. This principle is exploited in analytical methods, where the differential enzymatic hydrolysis by sulfatase and β-glucuronidase is used to quantify drug conjugates. nih.gov However, such methods can be prone to error, and more precise techniques like high-performance liquid chromatography (HPLC) are often preferred for the simultaneous determination of naphthol and its sulfate and glucuronide conjugates. nih.gov

Role in Conjugation and Xenobiotic Metabolism Pathways

Phase II metabolism is a critical detoxification process where xenobiotic compounds are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. nih.govyoutube.com Sulfonation, the transfer of a sulfonate group, is a major Phase II conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. nih.govuef.fi

Characterization of Sulfotransferase-Mediated Sulfonation

The formation of 2-naphthyl sulfate occurs via the sulfonation of its precursor, 2-naphthol. This reaction is catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfuryl group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govoup.com Human SULT1A1 is a key enzyme in the metabolism of a wide array of phenolic compounds, including 2-naphthol. nih.govoup.com

Studies on recombinant SULT1A1 allozymes have demonstrated their activity in the sulfonation of 2-naphthol. researchgate.net Kinetic analyses reveal that SULT1A1 operates through a complex mechanism. The affinity of substrates like 2-naphthol can be significantly enhanced by the presence of the nucleotide cofactor, a phenomenon known as positive synergy, which leads to a much greater catalytic efficiency (kcat/Km) for these substrates compared to others. nih.gov

Table 1: Initial-Rate Kinetic Parameters for 2-Naphthol Sulfonation by SULT1A1 (Note: This is an interactive data table. You can sort the data by clicking on the headers.)

| Parameter | Value | Reference |

|---|---|---|

| Km for 2-Naphthol (µM) | ~1.0 (in presence of PAPS) | nih.gov |

| kcat (s⁻¹) | ~100-fold greater for positive-synergy substrates | nih.gov |

| Catalytic Efficiency (kcat/Km) | Approximately 3 orders of magnitude greater for positive-synergy substrates | nih.gov |

Application as a Model Substrate in Metabolic Studies

Both 2-naphthol and its conjugate, 2-naphthyl sulfate, are valuable tools in metabolic research. 2-Naphthol is widely used as a probe substrate to characterize the activity and substrate selectivity of SULT enzymes, particularly SULT1A1. nih.govresearchgate.net Its sulfonation rate can be monitored to assess enzyme kinetics and the effects of genetic polymorphisms on metabolic capacity. researchgate.net

Furthermore, 2-naphthyl sulfate itself serves as a useful analytical standard and a substrate for the reverse reaction catalyzed by sulfatases. labshake.comnih.gov In studies of drug metabolism, the formation of naphthyl sulfate and naphthyl glucuronide from a parent compound is often quantified to understand the relative importance of different conjugation pathways. nih.gov For instance, in the metabolic pathway of the insecticide carbaryl (B1668338), 1-naphthol is a major metabolite that is subsequently conjugated to form 1-naphthyl sulfate. researchgate.net The well-defined properties of naphthol and its conjugates make them excellent models for developing and validating analytical methods, such as HPLC, for metabolic profiling. nih.gov

Biomarker Potential in Metabolic Research

2-Naphthyl sulfate, the conjugate base of 2-naphthyl sulfate potassium salt, is recognized as a metabolite in biological systems, primarily resulting from the metabolic processing of xenobiotic compounds. Its presence and concentration in bodily fluids, particularly urine, serve as potential biomarkers for exposure to certain environmental and industrial chemicals.

The study of urinary phase II sulfate metabolites is fundamental to understanding the fate and physiological role of both endogenous and exogenous compounds. nih.gov 2-Naphthyl sulfate is classified as a naphthalene, a class of organic compounds containing a fused two-ring benzene (B151609) structure. hmdb.ca It is a known urinary metabolite of the polycyclic aromatic hydrocarbon naphthalene. nih.govnih.gov The metabolic pathway involves the initial oxidation of naphthalene to 2-naphthol, which is then conjugated with a sulfate group by sulfotransferase enzymes to form the water-soluble 2-naphthyl sulfate, facilitating its excretion.

In the context of metabolic research and environmental health, the quantification of urinary naphthyl conjugates is a critical tool. For instance, researchers have measured urinary concentrations of naphthol metabolites as biomarkers of exposure to insecticides like carbaryl, for which naphthalene is also a parent compound. nih.gov Analytical methods, such as high-performance liquid chromatography (HPLC), have been developed for the simultaneous determination of naphthol and its sulfate and glucuronide conjugates in urine, underscoring the relevance of 2-naphthyl sulfate in exposure assessment studies. nih.gov While not yet established as a diagnostic marker for specific diseases, its role as an indicator of chemical exposure makes it a significant compound in metabolomics and toxicology research. nih.govnih.gov

Enzymology and Assay Development

The chemical structure of this compound makes it a valuable substrate for the study of sulfatase enzymes. Sulfatases (EC 3.1.6) are a class of enzymes that catalyze the hydrolysis of sulfate esters, playing a crucial role in various biological processes, including hormone regulation, cellular degradation pathways, and cell signaling. The enzymatic cleavage of the sulfate group from 2-naphthyl sulfate yields 2-naphthol (β-naphthol), a product whose physical properties are amenable to detection, forming the basis of various quantitative assays.

Development of Quantitative Assays for Sulfatase Activity

Quantitative assays are essential for determining the activity of sulfatases in biological samples or purified preparations. 2-Naphthyl sulfate serves as a classic substrate in these assays. The fundamental principle involves incubating the enzyme with a known concentration of this compound under controlled conditions of pH and temperature. The sulfatase enzyme hydrolyzes the substrate, releasing inorganic sulfate and 2-naphthol. The rate of the reaction, and thus the activity of the enzyme, is determined by measuring the rate of appearance of the 2-naphthol product over time.

While effective, assays using 2-naphthyl sulfate have been compared with and, in some applications, supplanted by assays using other substrates. For example, p-nitrophenyl sulfate (pNPS) or p-nitrocatechol sulfate (pNCS) are widely used chromogenic substrates that yield colored products upon hydrolysis, detectable by spectrophotometry. sigmaaldrich.comresearchgate.net More recently, highly sensitive fluorogenic substrates have been developed that offer lower detection limits and are better suited for high-throughput applications. pnas.org Nevertheless, the principles established with substrates like 2-naphthyl sulfate have been foundational to the field of sulfatase enzymology.

Table 1: Comparison of Common Substrates for Sulfatase Activity Assays

| Substrate | Product Detected | Detection Method | Principle |

|---|---|---|---|

| 2-Naphthyl sulfate | 2-Naphthol | Fluorometric / Spectrophotometric | Hydrolysis yields a fluorescent product or a product that can be chemically derivatized to form a colored compound. |

| p-Nitrophenyl sulfate (pNPS) | p-Nitrophenol | Spectrophotometric (Chromogenic) | Hydrolysis yields a yellow-colored product under alkaline conditions, measured around 405 nm. |

| p-Nitrocatechol sulfate (pNCS) | p-Nitrocatechol | Spectrophotometric (Chromogenic) | Hydrolysis yields a colored product measured at 515 nm. sigmaaldrich.com |

| 4-Methylumbelliferyl sulfate (4-MUS) | 4-Methylumbelliferone (4-MU) | Fluorometric | Hydrolysis of a non-fluorescent substrate yields a highly fluorescent product, though sensitivity can be limited by the high pKa of the product. pnas.org |

| Resorufin-sulfate / DDAO-sulfate | Resorufin / DDAO | Fluorometric ("Turn-On") | Hydrolysis of a substrate with low or no fluorescence yields a product with a very high fluorescence quantum yield, providing high sensitivity. pnas.orgnih.gov |

Spectrophotometric and Fluorometric Detection Principles

The utility of 2-naphthyl sulfate as a substrate is directly linked to the detectable properties of its hydrolysis product, 2-naphthol. Two primary detection methods are employed: spectrophotometry and fluorometry.

Spectrophotometric Detection: This method relies on the generation of a colored product (a chromophore). 2-Naphthol itself is not strongly colored in the visible spectrum. Therefore, its detection often requires a secondary chemical reaction. A common strategy is to couple the liberated 2-naphthol with a diazonium salt (e.g., Fast Blue B Salt). This coupling reaction forms a deeply colored azo dye, and the intensity of the color, which is proportional to the amount of 2-naphthol produced, can be quantified using a spectrophotometer at a specific wavelength.

Fluorometric Detection: This method leverages the intrinsic fluorescence of 2-naphthol. In its sulfated form, the naphthalene ring's fluorescence is quenched. Upon enzymatic hydrolysis, the liberated 2-naphthol is fluorescent. By exciting the sample with light at a specific wavelength, the emitted fluorescent light can be measured at a different, longer wavelength. The intensity of this fluorescence is directly proportional to the concentration of 2-naphthol, and therefore to the sulfatase activity. This method is generally more sensitive than colorimetric/spectrophotometric assays.

Table 2: Assay Principles for 2-Naphthyl Sulfate

| Assay Type | Principle | Key Reaction Step | Advantages |

|---|---|---|---|

| Fluorometric | Measurement of the intrinsic fluorescence of the 2-naphthol product. | 2-Naphthyl sulfate (non-fluorescent) → 2-Naphthol (fluorescent) | High sensitivity, direct measurement of product. |

| Spectrophotometric | Colorimetric measurement following a secondary chemical reaction. | 2-Naphthol + Diazonium Salt → Azo Dye (colored) | Utilizes common laboratory equipment (spectrophotometer). |

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of thousands of compounds for their effect on a specific biological target, such as a sulfatase enzyme. The assays described above can be adapted for HTS applications, primarily by miniaturizing them into a microplate format (e.g., 96- or 384-well plates).

The development of HTS for sulfatase inhibitors has increasingly favored fluorogenic substrates due to their superior sensitivity and signal-to-background ratios. nih.govmdpi.com Enzyme-activated fluorogenic probes that are "turned on" by substrate turnover are ideal for this purpose. pnas.org

An HTS assay using a substrate like 2-naphthyl sulfate would involve:

Dispensing the sulfatase enzyme into the wells of a microplate.

Adding compounds from a chemical library to each well (one compound per well).

Initiating the enzymatic reaction by adding the substrate, 2-naphthyl sulfate.

After a set incubation period, measuring the signal (fluorescence or absorbance after adding a coupling agent) using an automated plate reader.

A decrease in signal in a particular well compared to a control well (with no inhibitor) indicates that the test compound has inhibited the sulfatase enzyme. While newer, more sensitive fluorogenic substrates are often preferred for HTS, the foundational principles are identical to those developed with classic substrates like 2-naphthyl sulfate. nih.govnih.gov

Advanced Analytical Methodologies for 2 Naphthyl Sulfate Potassium Salt and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 2-naphthyl sulfate (B86663) and its metabolites from complex biological matrices. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile compounds like 2-naphthyl sulfate. Its effectiveness is enhanced by coupling with various sensitive detection modes.

HPLC with Mass Spectrometry (HPLC-MS): This is a powerful tool for both identification and quantification. In a recent study, HPLC coupled with mass spectrometry was successfully used to separate and analyze the isomeric forms of naphthyl sulfate (1-naphthyl sulfate and 2-naphthyl sulfate) in human urine samples. oup.com The synthesized sodium salts of 1- and 2-naphthyl sulfate served as standard compounds, achieving baseline separation with distinct retention times. oup.com

HPLC with Fluorescence Detection: This method offers high sensitivity for fluorescent compounds like naphthols, the precursors to naphthyl sulfates. A study on geothermal fluids utilized HPLC with a fluorescence detector to quantify naphthalene (B1677914), 1-naphthol (B170400), and 2-naphthol (B1666908). nih.gov The separation was achieved on a reversed-phase C18 column. nih.gov

HPLC with UV-Vis Detection: UV-Vis detection is a common and robust method for compounds containing chromophores. An HPLC method using a BIST A column and UV detection at 270 nm has been developed for the analysis of 2-naphthalenesulfonic acid, a structurally similar compound. sielc.com This demonstrates the applicability of UV detection for naphthalene-derived compounds.

| HPLC Method | Stationary Phase | Mobile Phase/Eluent | Detection | Analyte(s) | Retention Time (min) |

| HPLC-MS oup.com | Not Specified | Not Specified | Mass Spectrometry | 1-Naphthyl sulfate, 2-Naphthyl sulfate | 5.00 (1-isomer), 5.10 (2-isomer) |

| HPLC-Fluorescence nih.gov | Synergi Hydro-RP C18 | 50% (v/v) aqueous acetonitrile | Fluorescence | Naphthalene, 1-Naphthol, 2-Naphthol | Not Specified |

| HPLC-UV sielc.com | BIST™ A (cation-exchange) | 80% Acetonitrile, 20% TMDAP formate (B1220265) buffer | UV (270 nm) | 2-Naphthalenesulfonic acid | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derived Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like naphthols (precursors to 2-naphthyl sulfate), a derivatization step is necessary to increase their volatility. nih.gov

Urinary 1-naphthol and 2-naphthol, which are excreted as glucuronide and sulfate conjugates, are typically analyzed by GC-MS after an initial hydrolysis step to release the free naphthols. nih.gov This is followed by derivatization, for instance, with acetic anhydride (B1165640) to form less polar and more volatile naphthyl acetates. nih.gov This approach allows for sensitive and reliable quantification, crucial for biological monitoring of naphthalene exposure. nih.gov The derivatization process is critical for achieving good chromatographic behavior and accurate results. nih.gov

Typical GC-MS Derivatization and Analysis Workflow:

Enzymatic Hydrolysis: Urine samples are treated with enzymes like β-glucuronidase/arylsulfatase to cleave the conjugate bonds and liberate free naphthols.

In-situ Derivatization: A derivatizing agent, such as acetic anhydride, is added to convert the polar hydroxyl groups of the naphthols into more volatile ester groups. nih.gov

Extraction: The derivatized analytes are extracted from the aqueous sample using an organic solvent (e.g., n-hexane). nih.gov

GC-MS Analysis: The extract is injected into the GC-MS system for separation and detection. nih.gov

| Parameter | Description | Reference |

| Instrumentation | Agilent 7890B GC - 5977B HES MS | nih.gov |

| Capillary Column | HP-5ms Ultra Inert (30 m x 0.25 mm ID, 0.25-µm film) | nih.gov |

| Derivatization Agent | Acetic anhydride | nih.gov |

| Target Analytes | 1-Naphthyl acetate (B1210297), 2-Naphthyl acetate | nih.gov |

Ion-Pair Chromatography for Charged Species

Ion-Pair Chromatography (IPC) is a variation of reversed-phase chromatography that is particularly useful for separating charged analytes like 2-naphthyl sulfate on a neutral stationary phase. technologynetworks.comthermofisher.com This technique involves adding an ion-pairing reagent to the mobile phase. This reagent is a large ionic molecule with a charge opposite to that of the analyte. thermofisher.com

The ion-pairing reagent forms a neutral, hydrophobic ion pair with the charged analyte, which can then be retained and separated on a non-polar stationary phase like C8 or C18. technologynetworks.com Alternatively, the hydrophobic part of the reagent can adsorb onto the stationary phase, creating a dynamic ion-exchange surface that retains the charged analyte. thermofisher.com For anionic analytes like 2-naphthyl sulfate, cationic ion-pairing reagents are used. The retention is influenced by the type and concentration of the ion-pairing reagent and the organic modifier in the mobile phase. technologynetworks.com Care must be taken when selecting the buffer salts, as some combinations, like potassium salts and sodium lauryl sulfate, can form precipitates and interfere with the analysis. chromforum.org

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of 2-naphthyl sulfate and its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the precursor, 2-naphthol, the ¹H NMR spectrum shows distinct signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the seven protons on the naphthalene ring system, and a separate signal for the phenolic proton. youtube.comspectrabase.com The ¹³C NMR spectrum of 2-naphthol displays ten distinct signals for the ten carbon atoms of the naphthalene ring. researchgate.net Upon sulfation to form 2-naphthyl sulfate, shifts in the positions of these NMR signals, particularly for the carbons and protons near the sulfate group, would be expected, providing definitive evidence of the structural change.

Exemplary NMR Data for 2-Naphthol (Precursor)

| Nucleus | Chemical Shift (ppm) Range | Key Features |

| ¹H NMR youtube.comchemicalbook.com | ~7.1 - 7.8 ppm | Multiple signals corresponding to 7 aromatic protons. |

| ¹H NMR youtube.com | Variable (e.g., ~5.2 ppm) | 1 phenolic -OH proton. |

| ¹³C NMR researchgate.net | ~110 - 154 ppm | 10 distinct signals for the naphthalene ring carbons. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.

Electrochemical and Sensor-Based Detection

The rapid and sensitive detection of 2-naphthyl sulfate and its metabolites is crucial for understanding its metabolic fate and environmental impact. Electrochemical and sensor-based methodologies offer promising avenues for in-situ and real-time analysis, complementing traditional chromatographic techniques.

Potentiometric and Amperometric Sensor Development

While specific potentiometric or amperometric sensors exclusively designed for 2-naphthyl sulfate potassium salt are not widely documented in current literature, the principles of electrochemical detection for related organic sulfur compounds provide a strong basis for their development. mdpi.comamanote.com The electroactive nature of the naphthalene ring and the potential for redox reactions involving the sulfate group or its hydrolysis products are key to designing such sensors.

Potentiometric sensors measure the potential difference between a selective electrode and a reference electrode at near-zero current flow. libretexts.orgnih.gov The development of a potentiometric sensor for 2-naphthyl sulfate would hinge on creating a membrane that is selectively permeable to the naphthyl sulfate anion. Research into sensors for other organic anions, such as those for bisphenol A using aptamers and carbon nanotubes, showcases potential strategies. acs.org A change in surface charge upon the binding of the target analyte to a functionalized electrode surface could generate a measurable potentiometric signal. acs.org

Amperometric sensors , conversely, measure the current resulting from the electrochemical oxidation or reduction of the analyte at a constant potential. The naphthalene moiety can be electrochemically active, and its oxidation could be exploited for amperometric detection. Furthermore, if the sulfate group is enzymatically or chemically cleaved to produce 2-naphthol, the parent phenol (B47542) can be readily detected amperometrically. This indirect detection strategy is common for various analytes.

Research into electrochemical sensors for other toxic gases and organic pollutants, such as 2,4-dinitrophenylhydrazine, demonstrates the feasibility of using modified electrodes (e.g., with copper-containing tungstophosphate and graphene oxide) to achieve sensitive and selective detection of both a parent compound and its metabolite. mdpi.com Similar strategies could be adapted for 2-naphthyl sulfate and its corresponding naphthol metabolite. The development of sensors for sulfur-containing antioxidants using various nanomaterial-modified electrodes also provides a rich field of reference. mdpi.com

Table 1: Potential Strategies for Electrochemical Sensor Development for 2-Naphthyl Sulfate

| Sensor Type | Principle of Detection | Potential Recognition Element/Modification | Target Analyte |

| Potentiometric | Measures potential change upon ion binding. | Ionophore-doped polymer membrane; Molecularly Imprinted Polymer (MIP); Aptamer-functionalized surface. | 2-Naphthyl sulfate anion |

| Amperometric | Measures current from redox reaction. | Carbon nanotubes, Graphene, Metal oxide nanoparticles to enhance electrocatalysis. | 2-Naphthyl sulfate (direct oxidation) |

| Biosensor (Amperometric) | Measures current from the enzymatic product. | Immobilized Sulfatase enzyme. | 2-Naphthol (product of hydrolysis) |

Ion-Selective Electrode Applications for Sulfate Detection

Since direct potentiometric sensors for complex organic sulfates are rare, an alternative and more established approach is the indirect determination of the sulfate ion (SO₄²⁻) after its cleavage from the parent molecule. Ion-Selective Electrodes (ISEs) are a cornerstone of potentiometry, offering a cost-effective and straightforward method for measuring ion activity in a solution. libretexts.orgsensorex.com

For sulfate determination, direct ISEs have been challenging to develop due to the ion's low charge density and high hydration energy. However, indirect titration methods using other ISEs are well-established. A common method involves the precipitation titration of sulfate ions. mdpi.comhannainst.comhannainst.com

One prominent technique uses a lead (Pb²⁺) ISE as an indicator electrode. hannainst.comhannainst.com In this method, a solution containing sulfate ions is titrated with a standard solution of lead perchlorate. The lead ions react with the sulfate ions to form an insoluble lead sulfate precipitate. The lead ISE monitors the concentration of excess Pb²⁺ ions in the solution. A sharp change in the electrode's potential signals the endpoint of the titration, which corresponds to the complete precipitation of the sulfate.

Another approach involves back-titration using a calcium (Ca²⁺) ISE . metrohm.com In this procedure, an excess amount of a barium chloride solution is added to the sample to precipitate all the sulfate as barium sulfate. The remaining excess barium ions are then titrated with a standard solution of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid), and a calcium ISE is used to detect the endpoint. metrohm.com

These ISE-based titration methods can be applied to determine the sulfate concentration in a sample following the complete hydrolysis of 2-naphthyl sulfate, thereby providing a quantitative measure of the original compound.

Table 2: Ion-Selective Electrode Methods for Indirect Sulfate Determination

| ISE Type | Titration Method | Principle | Key Reagents | Reference |

| Lead (Pb²⁺) ISE | Direct Precipitation Titration | Titration of sulfate with lead perchlorate; Pb²⁺ ISE detects endpoint. | Lead Perchlorate | hannainst.comhannainst.com |

| Calcium (Ca²⁺) ISE | Back-Titration | Precipitation of sulfate with excess BaCl₂; back-titration of excess Ba²⁺ with EGTA. | Barium Chloride, EGTA | metrohm.com |

Sample Preparation and Matrix Effects in Biological and Environmental Samples

The accurate analysis of 2-naphthyl sulfate and its metabolites from complex matrices like plasma, urine, or environmental water requires meticulous sample preparation to remove interferences and concentrate the analytes.

Enzymatic Hydrolysis Pre-treatment for Parent Compound Analysis

To analyze the parent compound that was originally sulfated (i.e., 2-naphthol), a hydrolysis step is necessary to cleave the sulfate ester bond. Enzymatic hydrolysis is highly specific and is often preferred over harsh chemical methods which can degrade the analyte. scirp.org

The enzyme sulfatase (also known as arylsulfatase) is widely used for this purpose. prospecbio.com Specifically, sulfatase derived from the Roman snail, Helix pomatia, has been shown to be particularly effective and demonstrates significant regiospecificity. abmole.combiosynth.comsigmaaldrich.comlabcompare.com Research has found that sulfatase from Helix pomatia hydrolyzes β-naphthyl sulfate (the beta isomer) much more rapidly than α-naphthyl sulfate. abmole.comnih.gov This kinetic difference is attributed to steric hindrance from the adjacent benzene (B151609) ring in the alpha-isomer. nih.gov

This enzymatic step is critical in biomonitoring studies where the total concentration of the parent naphthol is measured as an indicator of exposure to naphthalene. The procedure typically involves incubating the biological sample (e.g., urine) with a solution of sulfatase under optimized pH and temperature conditions (e.g., pH 5.0 at 37°C) before proceeding to extraction. biosynth.comsigmaaldrich.com This pre-treatment converts the water-soluble 2-naphthyl sulfate into the more organic-soluble 2-naphthol, facilitating its subsequent extraction and analysis by techniques like GC-MS or HPLC. oup.com

Table 3: Characteristics of Sulfatase from Helix pomatia for Hydrolysis

| Parameter | Description | Finding/Observation | Reference |

| Enzyme Source | Roman Snail | Helix pomatia is a common source for commercial sulfatase preparations. | abmole.combiosynth.comsigmaaldrich.com |

| Substrate Specificity | Hydrolysis of aryl sulfate esters | Effectively catalyzes the hydrolysis of sulfated compounds like p-nitrocatechol sulfate and naphthyl sulfates. | biosynth.com |

| Regiospecificity | Differential hydrolysis of isomers | Hydrolyzes β-naphthyl sulfate significantly faster than α-naphthyl sulfate. | abmole.comnih.gov |

| Typical Assay Conditions | pH and Temperature | Optimal activity is often observed at pH 5.0 and a temperature of 37°C. | biosynth.comsigmaaldrich.com |

| Application | Sample pre-treatment | Used to deconjugate sulfated metabolites in biological samples prior to extraction and chromatographic analysis. | sigmaaldrich.comoup.com |

Extraction, Clean-up, and Derivatization Protocols

Following enzymatic hydrolysis (if required), extraction and clean-up are essential to isolate the analytes from interfering matrix components.

Extraction:

Liquid-Liquid Extraction (LLE): This is a classic technique used to separate compounds based on their relative solubilities in two different immiscible liquids. mdpi.com After hydrolysis, 2-naphthol can be efficiently extracted from the aqueous biological sample into an organic solvent such as n-hexane or ethyl acetate. oup.comresearchgate.net

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent to isolate analytes from a liquid sample. youtube.comyoutube.com For naphthalene sulfonates and their metabolites, reversed-phase sorbents (like C18) or polymeric sorbents are commonly used. nih.govnih.gov Molecularly imprinted polymers (MIPs) have also been developed for the selective extraction of naphthalene sulfonates from water samples. nih.gov The general steps of SPE involve conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a small volume of an appropriate solvent. youtube.com

Clean-up: The extraction step itself provides a significant degree of clean-up. In SPE, a specific wash step can be optimized to remove matrix components that are less strongly retained on the sorbent than the analyte, leading to a cleaner final extract. youtube.com

Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), volatile and thermally stable derivatives of the analytes are required. nih.gov Polar functional groups, such as the hydroxyl group of 2-naphthol, must be derivatized.

Silylation: This is a common derivatization technique where an active hydrogen in the analyte is replaced by a trimethylsilyl (B98337) (TMS) group, for example, using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA). This process increases the volatility and thermal stability of the compound. youtube.com

Acetylation: Naphthols can be derivatized with acetic anhydride to form their corresponding acetate esters, which are suitable for GC-MS analysis. oup.com This in situ derivatization can be performed directly in the sample after hydrolysis and before extraction. oup.com

Alkylation: For certain analytes, including organic acids and inorganic anions, alkylation using reagents like trialkyloxonium tetrafluoroborates can be a versatile derivatization strategy for both GC-MS and LC-MS. canada.ca

For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can be used to improve ionization efficiency and chromatographic retention.

Table 4: Common Sample Preparation Protocols for Naphthols/Naphthyl Sulfates

| Step | Method | Description | Application Example | Reference |

| Extraction | Liquid-Liquid Extraction (LLE) | Extraction of hydrolyzed naphthols into an organic solvent. | n-Hexane extraction of derivatized naphthols from urine. | oup.com |

| Extraction | Solid-Phase Extraction (SPE) | Use of C18 or polymeric cartridges to retain and concentrate analytes. | Extraction of naphthalene sulfonates from saline brines using ion-pair SPE. | nih.govresearchgate.net |

| Extraction | Molecularly Imprinted SPE (MIP-SPE) | Use of a custom-synthesized polymer for highly selective extraction. | Selective extraction of naphthalene sulfonates from river water. | nih.gov |

| Derivatization | Acetylation | Reaction with acetic anhydride to form acetate esters for GC-MS. | In situ derivatization of 1- and 2-naphthol in urine. | oup.com |

| Derivatization | Silylation (for GC-MS) | Reaction with a silylating agent (e.g., MSTFA) to increase volatility. | General method for hydroxyl-containing metabolites. | youtube.com |

Environmental Fate, Biodegradation, and Biogeochemical Interactions of Naphthyl Sulfates

Microbial Degradation Mechanisms

The microbial breakdown of persistent organic pollutants is a critical process for their removal from the environment. The structural characteristics of 2-naphthyl sulfate (B86663), particularly its naphthalene (B1677914) ring system, make it a target for microbial metabolic activities.

Identification of Bacterial and Fungal Strains Capable of Biotransformation

A number of bacterial and fungal species have been identified with the capacity to degrade naphthalene and its sulfonated derivatives. While direct studies on 2-naphthyl sulfate are limited, research on analogous compounds provides significant insights.

Bacterial strains, particularly from the genera Pseudomonas, Arthrobacter, and Comamonas, have demonstrated notable capabilities in degrading sulfonated naphthalenes. For instance, Arthrobacter sp. strain 2AC and Comamonas sp. strain 4BC, isolated from activated sludge with a history of exposure to tannery wastewater, have been shown to utilize naphthalene-2-sulfonic acid (2-NSA) as a sole source of carbon. nih.gov These bacteria were able to completely degrade 100 mg/L of 2-NSA within 33 hours. nih.gov Pseudomonas species are also well-documented for their ability to metabolize naphthalene. nih.govnih.gov Under anaerobic conditions, sulfate-reducing bacteria, such as species of Desulfotomaculum, have been enriched from contaminated soils and have shown the ability to degrade naphthalene. nih.gov

Fungal species, especially white-rot fungi, are known for their powerful lignin-degrading enzymes that can also break down a wide array of aromatic pollutants. nih.gov While specific fungal strains that degrade 2-naphthyl sulfate are not extensively documented, the arylsulfatase activity of fungi like Aspergillus oryzae suggests a potential for the initial cleavage of the sulfate group, a key step in its degradation. nih.gov Furthermore, research on deep-sea marine fungi has led to the identification of aryl sulfotransferases in species like Hortaea werneckii and Aspergillus sydowii, indicating the presence of enzymatic machinery for sulfate ester metabolism in the fungal kingdom. mdpi.comnih.gov

Table 1: Microbial Strains Involved in the Degradation of Naphthalene and Sulfonated Naphthalenes

| Microorganism | Compound Degraded | Key Findings | Reference |

| Arthrobacter sp. 2AC | Naphthalene-2-sulfonic acid | Complete degradation of 100 mg/L in 33 hours. | nih.gov |

| Comamonas sp. 4BC | Naphthalene-2-sulfonic acid | Complete degradation of 100 mg/L in 33 hours. | nih.gov |

| Pseudomonas spp. | Naphthalene | Common naphthalene degraders. | nih.gov |

| Desulfotomaculum sp. | Naphthalene | Anaerobic degradation coupled to sulfate reduction. | nih.gov |

| Aspergillus oryzae | Arylsulfates | Possesses arylsulfatase activity. | nih.gov |

| Hortaea werneckii | Arylsulfates | Produces aryl sulfotransferases. | mdpi.comnih.gov |

| Aspergillus sydowii | Arylsulfates | Produces aryl sulfotransferases. | mdpi.comnih.gov |

Elucidation of Enzymatic Pathways for Sulfonated Naphthalenes

The microbial degradation of sulfonated naphthalenes typically initiates with the enzymatic cleavage of the sulfonate or sulfate group, followed by the breakdown of the aromatic rings.

Under aerobic conditions, the initial attack on the naphthalene ring is often catalyzed by a multi-component enzyme system known as naphthalene dioxygenase. This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, leading to the formation of a cis-dihydrodiol. Following this, a dehydrogenase converts the cis-dihydrodiol to the corresponding dihydroxynaphthalene. nih.gov For sulfonated naphthalenes, this initial dioxygenation can lead to the spontaneous elimination of the sulfite (B76179) group. nih.gov

A crucial class of enzymes in the degradation of 2-naphthyl sulfate is the arylsulfatases. These enzymes catalyze the hydrolysis of sulfate esters, releasing the sulfate ion and the corresponding alcohol (in this case, 2-naphthol). Fungi such as Aspergillus oryzae have been shown to produce arylsulfatases, and their activity can be enhanced by the presence of other phenolic compounds. nih.gov

In anaerobic environments, the degradation pathway is different. For instance, in sulfate-reducing bacteria, the degradation of naphthalene has been proposed to proceed through an initial carboxylation to form 2-naphthoic acid. This is then followed by a series of reduction steps of the aromatic ring system before cleavage. nih.gov

Influence of Environmental Parameters on Microbial Activity

The efficiency of microbial degradation of 2-naphthyl sulfate is significantly influenced by various environmental factors, including pH, temperature, and the availability of other nutrients.

pH: The optimal pH for microbial degradation varies among different microorganisms. For instance, the degradation of naphthalene by Pseudomonas aeruginosa has been shown to be most effective at a pH of 8.0, with a 96% removal rate. The efficiency decreases at more acidic or alkaline pH values, with removal rates of 68% at pH 4.0 and 85% at pH 9.5. nih.gov

Temperature: Temperature affects both the metabolic rate of the microorganisms and the bioavailability of the substrate. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the degradation of 2-naphthyl sulfate. In some cases, the presence of an easily metabolizable co-substrate can enhance the degradation of the target compound, a phenomenon known as co-metabolism. However, in other instances, it can lead to preferential utilization of the simpler substrate, thus inhibiting the degradation of the more complex molecule.

Abiotic Transformation Processes in Aquatic and Terrestrial Systems

In addition to microbial activity, 2-naphthyl sulfate can be transformed in the environment through abiotic processes such as photolysis, chemical oxidation, and hydrolysis.

Photolytic Degradation Pathways

Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. The naphthalene ring system in 2-naphthyl sulfate can absorb ultraviolet (UV) radiation, leading to its decomposition.

While direct studies on the photolysis of 2-naphthyl sulfate are not abundant, research on related naphthalene derivatives provides insights into potential degradation pathways. For example, the photolysis of 1-[1-(6-methoxy-2-naphthyl)ethyl]-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide, a complex molecule containing a methoxy-naphthyl group, resulted in the cleavage of the molecule and the formation of 2-isopropyl-6-methoxyl-naphthalene as one of the major degradation products. nih.gov This suggests that photolytic processes can lead to the fragmentation of the parent molecule. The quantum yield for the photoisomerization of trans-1-(2'-naphthyl)-2-pyrazinylethylene, another naphthalene derivative, is influenced by solvent polarity, indicating that environmental conditions can affect the efficiency of phototransformation. kaist.ac.kr

Chemical Oxidation and Hydrolysis Studies

Chemical oxidation, particularly by reactive oxygen species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻), can play a significant role in the transformation of 2-naphthyl sulfate in the environment.

The oxidation of the structurally similar compound 2-naphthol (B1666908) has been studied using advanced oxidation processes. The reaction of 2-naphthol with hydroxyl radicals can lead to the formation of various degradation products, including naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione. nih.govmdpi.com Persulfate (S₂O₈²⁻), a source of sulfate radicals, has also been shown to be effective in degrading naphthalene sulfonic acids. nih.gov The rate constants for the reaction of sulfate radicals with aromatic molecules are generally high, in the range of 10⁹ M⁻¹s⁻¹. nih.gov

Table 2: Abiotic Transformation of Naphthalene Derivatives

| Process | Compound | Key Findings | Reference |

| Photolysis | 1-[1-(6-methoxy-2-naphthyl)ethyl] derivative | Formation of 2-isopropyl-6-methoxyl-naphthalene. | nih.gov |

| Chemical Oxidation | 2-Naphthol | Degradation by hydroxyl radicals to form various products. | nih.govmdpi.com |

| Chemical Oxidation | Naphthalene Sulfonic Acid | Degradation by persulfate. | nih.gov |

| Hydrolysis | Primary Alkyl Sulfates | Proceeds via uncatalyzed and acid-catalyzed pathways. | rsc.org |

Environmental Monitoring and Naphthalene Metabolite Tracing

The widespread environmental presence of naphthalene, a polycyclic aromatic hydrocarbon (PAH) classified as a potential carcinogen, necessitates robust methods for monitoring human exposure. oup.com Biomonitoring, which involves measuring chemicals or their metabolites in human samples like urine, serves as a critical tool for assessing internal dose and associated risks. oup.comnih.gov In the case of naphthalene, its metabolic products, particularly naphthyl sulfates, have emerged as key indicators for quantifying exposure. oup.com

Role as an Environmental Biomarker for Naphthalene Exposure

Upon entering the body, naphthalene is metabolized through a series of reactions. Phase I metabolism, primarily carried out by cytochrome P450 enzymes, oxidizes naphthalene to form 1-naphthol (B170400) and 2-naphthol. oup.comresearchgate.net In Phase II, these naphthol isomers are conjugated with sulfate to create the more water-soluble 1-naphthyl sulfate and 2-naphthyl sulfate, which are then excreted in the urine. oup.com These sulfate conjugates are considered highly reliable and easily detectable metabolic markers, making them excellent biomarkers for naphthalene exposure assessment. oup.com

The analysis of naphthalene metabolites is crucial because 1-naphthol is not exclusive to naphthalene exposure; it is also a major metabolite of the carbamate (B1207046) insecticide carbaryl (B1668338). nih.govijcom.org In contrast, 2-naphthol and its subsequent sulfate conjugate are specific metabolites of naphthalene. nih.govijcom.org Therefore, the simultaneous measurement of both 1- and 2-naphthol (or their conjugates) and the analysis of their ratio can help to distinguish the source of exposure. nih.govijcom.org For instance, a high ratio of 1-naphthol to 2-naphthol might suggest significant exposure to carbaryl in addition to or instead of naphthalene. ijcom.org

Recent research has also evaluated other naphthalene metabolites, such as 1,2-dihydroxynaphthalene (1,2-DHN) and naphthylmercapturic acids (NMAs), as potential biomarkers. ijcom.orgnih.gov Studies on occupationally exposed workers have shown that while 1,2-DHN was the most abundant metabolite, 1- and 2-naphthol were also present at significant concentrations, confirming their suitability for biomonitoring. nih.gov The strong correlation between airborne naphthalene concentrations and post-shift urinary levels of naphthols further validates their use as biomarkers of occupational exposure. ijcom.orgsjweh.fi

| Metabolite | Median Concentration (µg/g creatinine) | Concentration Range (µg/g creatinine) | Detection Notes |

| 1,2-Dihydroxynaphthalene (1,2-DHN) | 34 | 2.3 - 886 | Main metabolite found in a study of occupationally exposed workers. nih.gov |

| Sum of 1- and 2-Naphthol | 15 | 2.6 - 174 | Commonly used and reliable biomarkers for naphthalene exposure. ijcom.orgnih.gov |

| 1-Naphthylmercapturic Acid (1-NMA) | - | < LOD - 2.4 | Detected in 61% of samples in one study. nih.gov |

| 2-Naphthylmercapturic Acid (2-NMA) | Not Detected | - | Not detected in the analyzed urine samples of one study. nih.gov |

Table 1: Comparison of urinary naphthalene metabolite concentrations in occupationally exposed workers, based on data from a 2018 study. nih.gov This table illustrates the relative abundance of different biomarkers used to assess naphthalene exposure.

Development of Analytical Strategies for Environmental Matrices

The accurate assessment of naphthalene exposure hinges on the development of precise and sensitive analytical methods capable of distinguishing between the isomeric forms of its metabolites in complex biological matrices like urine. oup.com A significant challenge in this field has been the availability of pure analytical standards for 1-naphthyl sulfate and 2-naphthyl sulfate, which for a long time hindered the precise determination of their isomeric ratio. oup.com

A recent breakthrough involved the successful organic synthesis of the sodium salts of both 1- and 2-naphthyl sulfate. oup.com The exact structures of these synthesized compounds were confirmed using X-ray crystallographic analysis, providing for the first time fully characterized standards for use in analytical laboratories. oup.com

With these standards, researchers have established robust analytical strategies, primarily centered on liquid chromatography coupled with mass spectrometry (LC-MS). oup.com High-performance liquid chromatography (HPLC) is used to separate the two isomers from each other and from other components in a urine sample. oup.com Although the isomers are structurally similar, chromatographic conditions have been optimized to achieve separation, with reported retention times of 5.00 minutes for 1-naphthyl sulfate and 5.10 minutes for 2-naphthyl sulfate under specific conditions. oup.com

Following separation, mass spectrometry provides highly sensitive and selective detection. nih.govnih.gov Tandem mass spectrometry (MS/MS), often utilizing ion trap or quadrupole time-of-flight (QqTOF) analyzers, allows for the fragmentation of the precursor ions and the analysis of the resulting product ions, which confirms the identity of the compounds with a high degree of confidence. nih.govnih.gov This combination of HPLC with MS/MS (HPLC-MS/MS) is a powerful tool for the reliable quantification of individual naphthyl sulfate isomers, enabling a more refined and accurate assessment of human exposure to naphthalene. oup.comnih.gov

| Analytical Technique | Purpose | Key Features |

| High-Performance Liquid Chromatography (HPLC) | Isomer Separation | Separates 1-naphthyl sulfate and 2-naphthyl sulfate from each other and from the sample matrix. oup.com |

| Mass Spectrometry (MS) | Detection & Identification | Provides sensitive detection and mass information for compound identification. nih.gov |

| Tandem Mass Spectrometry (MS/MS) | Structural Confirmation | Fragments ions to create a unique "fingerprint" for highly confident structural elucidation. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Naphthol Analysis | Used for the analysis of 1- and 2-naphthol after hydrolysis from their conjugates. ijcom.orgsjweh.fi |

| X-ray Crystallography | Standard Characterization | Used to definitively determine the three-dimensional structure of synthesized analytical standards. oup.com |

Table 2: Key analytical techniques employed in the monitoring of naphthalene metabolites. These methods are essential for separating, identifying, and quantifying biomarkers like 2-naphthyl sulfate in biological samples.

Theoretical and Computational Chemistry Studies on 2 Naphthyl Sulfate Potassium Salt

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to determining the electronic structure and predicting the reactivity of molecules like 2-naphthyl sulfate (B86663). northwestern.edu These methods allow for the calculation of various molecular properties that are difficult to measure experimentally.

Prediction of Bond Energies and Reaction Energetics

The critical bonds governing the stability of the molecule are the C-O bond linking the naphthalene (B1677914) ring to the sulfate group and the S-O bonds within the sulfate moiety. DFT calculations can model the potential energy surface for bond cleavage, providing theoretical BDEs. beilstein-journals.org For instance, studies on related aryl sulfates have highlighted the considerable stability of the sulfur-oxygen bonds. acs.org The hydrolysis of the sulfate ester, a crucial reaction for its biological activity and degradation, involves the cleavage of the C-O or S-O bond. Quantum chemical studies on the enzymatic hydrolysis of similar substrates, such as p-nitrophenyl-sulfate by arylsulfatase, reveal that the reaction proceeds through a multi-step mechanism, with the cleavage of the S-O bond being a critical step. nih.gov The energetics of such reactions, including the activation energy barriers for each step, can be calculated, indicating the feasibility and rate-determining steps of the transformation. nih.govyoutube.com

Table 1: Computationally Predicted Properties of 2-Naphthyl Sulfate

This table presents properties for the parent compound, 2-naphthyl hydrogen sulfate, computed by various in-silico methods and sourced from public databases.

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 224.23 g/mol | PubChem |

| XLogP3 | 2.5 | PubChem |

| Exact Mass | 224.01432991 Da | PubChem |

| Monoisotopic Mass | 224.01432991 Da | PubChem |

| Topological Polar Surface Area | 72 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 306 | PubChem |

Data sourced from PubChem CID 74428. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the three-dimensional shapes a molecule can adopt and how it moves over time. nih.gov For 2-naphthyl sulfate, these studies reveal the flexibility of the sulfate group relative to the rigid naphthalene ring system.

MD simulations place the molecule in a simulated environment (typically a box of water molecules) and use classical mechanics to model the atomic motions over time. nih.gov These simulations can reveal:

Rotational Barriers: The energy required to rotate around the C-O-S bonds, which determines the preferred orientation of the sulfate group.

Flexibility: The degree of movement and the range of conformations accessible to the molecule at a given temperature.

While specific MD studies on 2-naphthyl sulfate are scarce, research on other sulfated molecules, such as chondroitin (B13769445) and dermatan sulfates, provides valuable insights. nih.gov These studies show that sulfation significantly impacts the molecule's flexibility and its interactions with the surrounding solvent. An increased level of sulfation can lead to a more rigid and linear structure. nih.gov The sulfate group's orientation is crucial as it dictates the electrostatic surface presented for interaction with other molecules, particularly the active sites of enzymes. nih.gov

Molecular Docking and Simulation of Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-naphthyl sulfate) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. oncodesign-services.com This method is instrumental in understanding the enzymatic hydrolysis of 2-naphthyl sulfate by arylsulfatases.

Elucidating Binding Modes and Active Site Dynamics

Arylsulfatases (EC 3.1.6.1) are the primary enzymes responsible for hydrolyzing aryl sulfate esters, cleaving the sulfate group to release the corresponding phenol (B47542) (2-naphthol in this case) and a sulfate ion. mdpi.comoalib.com Molecular docking simulations can place 2-naphthyl sulfate into the active site of an arylsulfatase enzyme.

These simulations help to:

Identify Key Interactions: The naphthalene ring is expected to form hydrophobic and/or π-stacking interactions with nonpolar amino acid residues in the enzyme's active site. The negatively charged sulfate group would likely interact with positively charged residues (like lysine (B10760008) or arginine) and a catalytically important metal ion, if present.

Predict Binding Affinity: Docking programs calculate a scoring function to estimate the binding free energy, which correlates with how tightly the substrate binds to the enzyme.

Visualize the Binding Pose: The resulting models show the precise orientation of the substrate that allows for efficient catalysis.

Following docking, MD simulations of the enzyme-substrate complex can be performed to study the dynamics of the active site. nih.gov These simulations reveal how the enzyme and substrate move and adapt to each other upon binding and during the catalytic reaction, providing a more dynamic picture than the static view from docking alone. Computational studies on arylsulfatase A (ARSA), for instance, help in understanding how genetic deficiencies affect its structure and function. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. collaborativedrug.comgardp.org For 2-naphthyl sulfate and related compounds, QSAR can be used to predict their efficacy as enzyme substrates or their potential for other biological interactions.

A QSAR model is built by:

Assembling a Dataset: A collection of structurally similar compounds with known experimental activities (e.g., hydrolysis rates by an arylsulfatase) is gathered. nih.gov

Calculating Molecular Descriptors: For each molecule, various numerical properties (descriptors) are calculated. These can include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. researchgate.netnih.gov

Developing a Mathematical Model: Statistical methods, such as multiple linear regression (MLR), are used to create an equation that correlates the descriptors with the observed activity. researchgate.net

For example, a QSAR model for the oxidation of organic contaminants by sulfate radicals used descriptors like the HOMO-LUMO energy gap and the ratio of oxygen to carbon atoms to predict reaction rates. nih.govresearchgate.net A similar approach could be applied to a series of aryl sulfates to predict their susceptibility to enzymatic hydrolysis. The resulting model could identify which structural features—such as the size of the aromatic system or the presence of other substituents—enhance or decrease the rate of reaction. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models

| Descriptor Class | Specific Examples | Relevance |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | Relates to the molecule's ability to participate in electrostatic interactions and undergo electron transfer reactions. |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity, Connectivity Indices | Describes the size and shape of the molecule, which is crucial for fitting into an enzyme's active site. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule, influencing its transport and binding to nonpolar pockets in proteins. |

This table summarizes descriptor types commonly used in QSAR studies to correlate chemical structure with biological activity. researchgate.netnih.govresearchgate.net

Mechanistic Modeling of Degradation and Transformation Pathways

Computational modeling is essential for elucidating the complex pathways through which compounds like 2-naphthyl sulfate are degraded in biological or environmental systems. While the primary biological transformation is hydrolysis by sulfatases, other degradation pathways, particularly in microbial ecosystems, can be modeled.

Studies on the anaerobic degradation of the closely related compound 2-methylnaphthalene (B46627) by sulfate-reducing bacteria provide a well-documented model for the transformation of a naphthalene core under these conditions. nih.govresearchgate.net This research suggests a plausible pathway that could inform models for 2-naphthyl sulfate degradation, assuming initial hydrolysis to 2-naphthol (B1666908). The proposed pathway for 2-methylnaphthalene involves:

Initial Activation: The process begins with the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme (2-naphthylmethyl)succinate synthase (Nms). nih.govresearchgate.net

Side-Chain Degradation: The resulting succinate (B1194679) adduct undergoes a series of reactions analogous to fatty acid β-oxidation, ultimately forming 2-naphthoyl-CoA. researchgate.net

Ring Reduction and Cleavage: The 2-naphthoyl-CoA intermediate then undergoes successive reductions of the naphthalene ring system, catalyzed by specific reductases, leading to ring opening and eventual mineralization. researchgate.net

Kinetic modeling can also be applied to predict the rates of degradation under various conditions. For instance, kinetic models for the degradation of sulfamethoxazole, another sulfur-containing aromatic compound, in photo-Fenton systems have been developed to describe its removal and the formation of intermediates. mdpi.com Similarly, the degradation of 2-naphthol, the hydrolysis product of 2-naphthyl sulfate, has been studied, identifying intermediates such as naphthalene, benzoic acid, and β-naphthoquinone. mdpi.com These experimental and modeling studies on related compounds provide a robust framework for predicting the potential environmental fate and transformation pathways of 2-naphthyl sulfate.

Table 3: Key Intermediates in the Modeled Anaerobic Degradation of 2-Methylnaphthalene

| Compound | Role in Pathway | Reference |

|---|---|---|

| (2-Naphthylmethyl)succinate | Initial product of fumarate addition | nih.gov |

| 2-Naphthoic acid / 2-Naphthoyl-CoA | Central intermediate after side-chain oxidation | nih.govresearchgate.net |

| 5,6-Dihydro-2-naphthoic acid | Product of first ring reduction | nih.gov |

| 5,6,7,8-Tetrahydro-2-naphthoic acid | Product of second ring reduction | nih.gov |

This table lists key metabolites identified in studies of anaerobic 2-methylnaphthalene degradation, providing a model for the breakdown of the naphthalene core. nih.govresearchgate.net

Spectroscopic Property Prediction and Validation

The theoretical prediction of spectroscopic properties for molecules like 2-naphthyl sulfate potassium salt, and the subsequent validation with experimental data, provides a powerful tool for structural elucidation and understanding the electronic environment of the molecule. Computational chemistry, particularly through methods like Density Functional Theory (DFT), allows for the calculation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. While specific comprehensive studies detailing a direct comparison of theoretical and experimental spectra for this compound are not extensively documented in publicly available literature, we can infer the expected outcomes based on studies of analogous compounds and established computational methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra, typically using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C chemical shifts. For this compound, the predicted chemical shifts would be highly sensitive to the electron distribution in the naphthalene ring system, which is influenced by the electron-withdrawing sulfate group.

Expected ¹H NMR Spectral Data:

Expected ¹³C NMR Spectral Data:

The carbon atoms of the naphthalene ring will also show distinct chemical shifts. The carbon atom directly bonded to the sulfate group (C2) is expected to be significantly deshielded. The other carbon atoms' shifts will vary based on their proximity to the sulfate group and their position within the aromatic structure. For a related compound, 1-naphthol-2-sulfonic acid potassium salt, experimental ¹³C NMR data is available and can provide a basis for comparison. chemicalbook.com

Data Table: Predicted vs. Expected Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Expected Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Experimental ¹³C Shift (ppm) |

| C1/H1 | 7.9 - 8.1 | ~7.9 | 120 - 122 | ~121 |

| C2 | - | - | 145 - 148 | ~147 |

| C3/H3 | 7.4 - 7.6 | ~7.5 | 127 - 129 | ~128 |

| C4/H4 | 7.8 - 8.0 | ~7.9 | 129 - 131 | ~130 |

| C5/H5 | 7.5 - 7.7 | ~7.6 | 128 - 130 | ~129 |

| C6/H6 | 7.3 - 7.5 | ~7.4 | 126 - 128 | ~127 |

| C7/H7 | 7.3 - 7.5 | ~7.4 | 125 - 127 | ~126 |

| C8/H8 | 7.8 - 8.0 | ~7.9 | 129 - 131 | ~130 |

| C9 | - | - | 133 - 135 | ~134 |

| C10 | - | - | 131 - 133 | ~132 |

Note: The predicted values are hypothetical and based on general trends observed for similar aromatic sulfate compounds. The expected experimental values are inferred from data for analogous compounds like 2-naphthol and its derivatives. hmdb.cachemicalbook.com

Infrared (IR) Spectroscopy

Theoretical IR spectra are typically calculated from the vibrational frequencies obtained through DFT calculations. These frequencies are often scaled to correct for anharmonicity and other systematic errors inherent in the computational methods. acs.orgnih.gov The IR spectrum of this compound is expected to be dominated by the vibrational modes of the naphthalene ring and the sulfate group.

Key Expected Vibrational Modes:

S=O Stretching: Strong, characteristic absorptions are expected for the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfate group, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

S-O Stretching: The S-O single bond stretch will also be present, usually in the 800-900 cm⁻¹ range.

C-O Stretching: The stretching vibration of the C-O bond connecting the naphthalene ring to the sulfate group is expected in the 1000-1100 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations will appear above 3000 cm⁻¹.

Aromatic C=C Stretching: Multiple bands are expected in the 1400-1600 cm⁻¹ region, characteristic of the naphthalene ring.

Out-of-Plane C-H Bending: These vibrations, which are often intense, appear in the 700-900 cm⁻¹ region and are diagnostic of the substitution pattern of the aromatic ring.

Data Table: Predicted vs. Expected Experimental IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | ~3100 |

| Aromatic C=C Stretch | 1450 - 1650 | 1470, 1510, 1600, 1630 |

| Asymmetric S=O Stretch | 1250 - 1300 | ~1270 |

| Symmetric S=O Stretch | 1050 - 1100 | ~1060 |

| C-O Stretch | 1000 - 1050 | ~1020 |

| S-O Stretch | 850 - 900 | ~870 |

| Out-of-Plane C-H Bend | 750 - 850 | ~770, 830 |

Note: Predicted values are based on typical ranges for organosulfates and naphthalene derivatives. Expected experimental values are inferred from data for compounds like 2-naphthol and general knowledge of sulfate ester IR spectra. nih.govchemicalbook.comnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. The UV-Vis spectrum of 2-naphthyl sulfate is expected to show absorptions characteristic of the naphthalene chromophore, with potential shifts due to the sulfate substituent.

Expected Electronic Transitions:

The spectrum will likely be dominated by π → π* transitions within the naphthalene ring system. The presence of the sulfate group, an auxochrome, may cause a slight shift in the absorption bands compared to unsubstituted naphthalene. The spectrum of the related compound 2-naphthol shows absorption maxima that can be used as a reference. aatbio.com

Data Table: Predicted vs. Expected Experimental UV-Vis Absorption Maxima (λ_max, nm) for 2-Naphthyl Sulfate

| Transition | Predicted λ_max (nm) | Expected Experimental λ_max (nm) |

| ¹Lₐ ← ¹A | 270 - 290 | ~280 |

| ¹Bₐ ← ¹A | 220 - 240 | ~230 |

| ¹Bₑ ← ¹A | < 220 | ~210 |